molecular formula C13H18N2O5S2 B253764 N-isopropyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

N-isopropyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

Cat. No. B253764
M. Wt: 346.4 g/mol
InChI Key: BYLRESMRWCIWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Sulfamethoxazole and is commonly used as an antibiotic.

Mechanism of Action

The mechanism of action of N-isopropyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide involves the inhibition of bacterial folate synthesis. This compound acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway. This leads to the depletion of folate levels in bacteria, which in turn inhibits their growth and replication.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to have a high affinity for plasma proteins, which leads to its rapid distribution throughout the body. It has also been found to be metabolized in the liver and excreted through the kidneys.

Advantages and Limitations for Lab Experiments

N-isopropyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has several advantages and limitations for lab experiments. Its high potency and broad-spectrum activity make it a useful tool for studying bacterial growth and replication. However, its potential toxicity and side effects must be taken into consideration when using it in lab experiments.

Future Directions

Several future directions for research on N-isopropyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide have been identified. These include the development of new analogs with increased potency and reduced toxicity, the investigation of its potential use in the treatment of viral infections, and the exploration of its potential as an antifungal agent.
In conclusion, this compound is a chemical compound with significant potential in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully explore its potential applications.

Synthesis Methods

The synthesis of N-isopropyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide involves the reaction of sulfanilamide with dimethyl sulfate in the presence of sodium hydroxide. The resulting compound is then treated with isopropylamine to obtain the final product.

Scientific Research Applications

N-isopropyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been extensively studied for its potential applications in various fields. It has been found to be effective in treating bacterial infections, especially those caused by gram-negative bacteria. Additionally, it has been used in the treatment of urinary tract infections, respiratory tract infections, and gastrointestinal infections.

properties

Molecular Formula

C13H18N2O5S2

Molecular Weight

346.4 g/mol

IUPAC Name

4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C13H18N2O5S2/c1-9(2)14-22(19,20)12-6-4-11(5-7-12)15-13(16)10(3)8-21(15,17)18/h4-7,9-10,14H,8H2,1-3H3

InChI Key

BYLRESMRWCIWHO-UHFFFAOYSA-N

SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC(C)C

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC(C)C

Origin of Product

United States

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